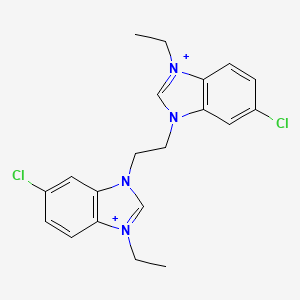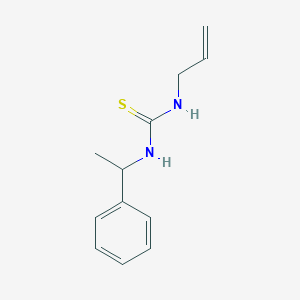![molecular formula C15H13ClF9N3O2 B12469287 N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)
N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride is a complex organic compound characterized by its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride typically involves multiple steps. The process begins with the preparation of the hexafluoropropane derivative, followed by the introduction of the trifluoromethylphenyl group. The final step involves the formation of the carbonimidoyl chloride group under controlled conditions to ensure the desired configuration and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, enabling it to form strong bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Caffeine: A well-known stimulant with a purine structure, used for its biological activity.
Uniqueness
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride is unique due to its multiple fluorine atoms and complex structure, which confer distinct chemical and physical properties. These features make it particularly valuable in specialized applications where high reactivity and stability are required.
Eigenschaften
Molekularformel |
C15H13ClF9N3O2 |
|---|---|
Molekulargewicht |
473.72 g/mol |
IUPAC-Name |
N-[1,1,1,3,3,3-hexafluoro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]propan-2-yl]oxy-2-methylpropanimidoyl chloride |
InChI |
InChI=1S/C15H13ClF9N3O2/c1-7(2)10(16)28-30-13(14(20,21)22,15(23,24)25)27-11(29)26-9-6-4-3-5-8(9)12(17,18)19/h3-7H,1-2H3,(H2,26,27,29) |
InChI-Schlüssel |
DRDBIPOVQDPOHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC=C1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(4-fluorophenylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12469208.png)

![5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B12469220.png)
![2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12469236.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12469255.png)
![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)
![N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469257.png)

![3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid](/img/structure/B12469269.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
